4-methanesulfinyl-1-methyl-1H-pyrazole

Descripción

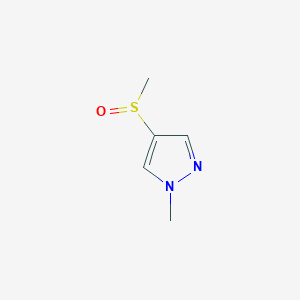

4-Methanesulfinyl-1-methyl-1H-pyrazole is a pyrazole derivative characterized by a methyl group at the 1-position and a methanesulfinyl (CH₃S(O)–) substituent at the 4-position. Its electronic properties are influenced by the electron-withdrawing sulfinyl moiety, which enhances hydrogen-bonding capacity compared to thioether analogs .

Propiedades

IUPAC Name |

1-methyl-4-methylsulfinylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-7-4-5(3-6-7)9(2)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOIBFJEQDHVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfinyl-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with a suitable sulfinylating agent. One common method is the reaction of 1-methyl-1H-pyrazole with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-methanesulfinyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The methanesulfinyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of 4-methanesulfonyl-1-methyl-1H-pyrazole.

Reduction: Formation of 4-methylthiol-1-methyl-1H-pyrazole.

Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-methanesulfinyl-1-methyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of 4-methanesulfinyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The methanesulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Type and Position

Key Compounds

Analysis

- Electronic Effects : Sulfinyl (CH₃S(O)–) groups are less electron-withdrawing than sulfonyl (SO₂–) but more polar than thioether (SCH₃). This impacts acidity (e.g., α-protons) and reactivity in nucleophilic substitutions .

- Chirality : The sulfinyl group in this compound introduces stereogenicity, unlike sulfonyl or thioether analogs, enabling enantioselective applications .

- Biological Activity : Sulfonamide derivatives (e.g., benzenesulfonamide) exhibit enhanced enzyme inhibition due to H-bonding with active sites, while sulfonyl groups (e.g., methylsulfonyl) are common in COX-2 inhibitors like celecoxib analogs .

Key Differences

- Oxidation Sensitivity : Thioether analogs (e.g., SCH₃) require controlled oxidation to avoid over-oxidation to sulfones, whereas sulfinyl derivatives are intermediates in this pathway .

- Functionalization : Sulfonamide derivatives often require post-cyclization sulfonylation, limiting regioselectivity compared to direct substitution in sulfinyl/sulfonyl analogs .

Physicochemical and Pharmacological Properties

| Property | This compound | Methylsulfonyl Analogs | Sulfonamide Analogs |

|---|---|---|---|

| LogP | ~1.5–2.0 | ~0.5–1.5 | ~1.0–2.0 |

| Solubility | Moderate (polar solvents) | High (aqueous) | Low (lipophilic) |

| Metabolic Stability | Moderate (sulfoxide reduction) | High | High |

| Bioactivity | Potential kinase inhibition | COX-2 inhibition | Enzyme inhibition |

Notes

Actividad Biológica

4-Methanesulfinyl-1-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a methanesulfinyl group, which may influence its reactivity and biological interactions. The general formula can be represented as:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, affecting signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance:

- In vitro Studies : this compound has shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests indicate activity against several pathogens:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

- Anticancer Efficacy : A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

- Antimicrobial Screening : In a comparative study, this compound was tested alongside standard antibiotics. It exhibited comparable efficacy against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring can significantly affect its potency and selectivity towards different targets.

Q & A

Q. What are the key synthetic strategies for preparing 4-methanesulfinyl-1-methyl-1H-pyrazole?

The synthesis typically involves (1) constructing the pyrazole core via cyclocondensation of precursors like ethyl acetoacetate with methylhydrazine derivatives and (2) introducing the sulfinyl group via controlled oxidation. For example, oxidation of a sulfide intermediate using agents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under anhydrous conditions prevents over-oxidation to sulfone byproducts. Reaction time (25–30 hours for analogous systems) and temperature (50–80°C) are critical to optimize yield and purity .

Q. Which analytical techniques are prioritized for characterizing the sulfinyl group in this compound?

Key methods include:

- ¹H/¹³C NMR : Distinct shifts for protons near the sulfoxide group (e.g., ¹H: δ 3.1–3.5 ppm; ¹³C: δ 40–50 ppm for sulfoxide carbons).

- X-ray crystallography : Resolves the S=O bond geometry (bond length ~1.47 Å) and confirms stereochemistry .

- IR spectroscopy : Strong absorption at 1020–1070 cm⁻¹ for the sulfoxide S=O stretch .

Q. How is purification achieved for sulfinyl-containing pyrazoles?

Recrystallization from methanol or ethanol effectively isolates the product (e.g., 85% purity post-recrystallization in methanol). For complex mixtures, column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) separates sulfinyl derivatives from unreacted precursors. Solvent polarity must align with the sulfoxide’s thermal stability to avoid decomposition .

Advanced Research Questions

Q. How do electronic effects of the sulfinyl group influence reactivity compared to sulfonyl analogs?

The sulfinyl group acts as a moderate electron-withdrawing group, activating the pyrazole ring for electrophilic substitution at the C-4 position. In contrast, sulfonyl groups exhibit stronger electron withdrawal, deactivating the ring. Computational studies (e.g., DFT) on similar systems show reduced electron density at C-4 in sulfinyl derivatives (Mulliken charge: −0.12 vs. −0.08 for sulfonyl), impacting regioselectivity in further functionalization .

Q. What methodologies resolve low yields during sulfide-to-sulfinyl oxidation?

Yield optimization strategies include:

- Stoichiometric control : Use 1.2 equivalents of m-CPBA to minimize over-oxidation.

- Catalytic systems : Copper sulfate/ascorbate in THF/water mixtures enhances selectivity (e.g., 61% yield in triazole-pyrazole hybrids) .

- In situ monitoring : TLC or IR spectroscopy tracks reaction progress to halt at the sulfinyl stage .

Q. How can contradictory thermal stability data for sulfinyl pyrazoles be reconciled?

Discrepancies often arise from impurities or moisture content. Thermogravimetric analysis (TGA) under controlled humidity shows anhydrous samples are stable up to 150°C, while hygroscopic samples degrade at 90°C. Storage under inert atmospheres (argon) and desiccant use are critical to replicate stability findings .

Data Contradiction Analysis

Q. Why do reaction times vary (16–30 hours) for similar sulfinyl syntheses in literature?

Variations stem from differences in:

- Oxidizing agents : m-CPBA reacts faster than H₂O₂.

- Solvent systems : Polar aprotic solvents (e.g., DMF) accelerate oxidation compared to aqueous mixtures.

- Substituent effects : Electron-donating groups on the pyrazole ring slow oxidation kinetics. Adjusting time based on real-time monitoring (e.g., NMR aliquots) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.